(3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The exact mass of the compound 5-bromo-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is 322.93641 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S/c12-4-1-2-6-5(3-4)7(9(16)13-6)8-10(17)15-11(18)14-8/h1-3,17H,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXGZDLBKHHOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=S)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-5-bromo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a member of the indole family, notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields, particularly in medicinal chemistry.
Molecular Formula
- Molecular Formula : C₁₄H₁₃BrN₂O₂S
- Molecular Weight : 357.23 g/mol
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Bacillus cereus, Staphylococcus aureus, and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.56 to 4.17 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that derivatives based on similar scaffolds demonstrated inhibition of cell growth in non-small cell lung cancer (NSCLC) lines with IC₅₀ values in the nanomolar range. For example, certain derivatives showed IC₅₀ values of 185.5 nM against VEGFR-2 .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes involved in microbial metabolism or cancer cell proliferation. The inhibition of these enzymes leads to reduced viability of target cells, contributing to its antimicrobial and anticancer effects .
Synthetic Routes
The synthesis typically involves multiple steps, including:
- Formation of the Thiazolidine Ring : This is achieved through the reaction of indole derivatives with thiazolidine precursors.
- Bromination : The introduction of bromine is usually conducted using brominating agents under controlled conditions.
Common solvents used include dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) may be employed to facilitate reactions .
Industrial Production
For large-scale production, processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography .
Study on Antimicrobial Activity
A recent study evaluated a series of thiazolidine derivatives for their antimicrobial properties. Compounds showed significant activity against pathogenic bacteria involved in chronic infections, emphasizing the importance of biofilm formation in microbial virulence .
Study on Anticancer Effects
Another research effort focused on evaluating the anticancer potential of related compounds against various cancer cell lines. Results indicated promising inhibitory effects on cell proliferation, particularly in breast and lung cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
